molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Cat. No. B1454923
CAS RN: 194865-52-6
M. Wt: 242.23 g/mol
InChI Key: JJSQLOHUACETQX-UHFFFAOYSA-N
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Description

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The specific molecular structure of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not provided in the search results.


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The specific physical and chemical properties of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions such as intramolecular cyclocondensation of 2-azidoarylidenes . Heterocyclic compounds have a wide range of applications in pharmaceuticals due to their biological activities.

Pharmaceutical Drug Development

The tetrazoloquinoline scaffold is a key structure in the development of new drugs. Its derivatives exhibit a range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This makes ethyl tetrazolo[1,5-a]quinoline-4-carboxylate a valuable compound in medicinal chemistry research.

Green Chemistry Synthesis

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate can be synthesized using green chemistry principles, such as microwave irradiation . This method is energy-efficient, reduces the use of harmful chemicals, and minimizes environmental impact, aligning with sustainable industrial practices.

Antimicrobial Activity Research

Research into the antimicrobial activity of tetrazoloquinoline derivatives, including ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, is significant for developing new antimicrobial agents. These studies often involve elucidating the structure-activity relationship to optimize antimicrobial efficacy .

Safety and Hazards

While the specific safety and hazards of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results, it’s important to note that researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

Mechanism of Action

properties

IUPAC Name

ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSQLOHUACETQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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